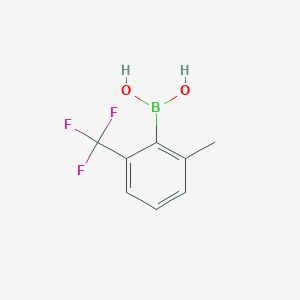
(2-Methyl-6-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methyl-6-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 2305931-63-7 . It has a molecular weight of 203.96 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The compound can be used in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8BF3O2/c1-5-3-2-4-6(8(10,11)12)7(5)9(13)14/h2-4,13-14H,1H3 . This code provides a specific representation of the molecular structure of the compound.
Chemical Reactions Analysis
“this compound” can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Catalytic Applications
Catalysis in Organic Synthesis : 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, is highly effective in catalyzing dehydrative amidation between carboxylic acids and amines, crucial in α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Hydroboration Catalysis : Tris[3,5-bis(trifluoromethyl)phenyl]borane, another analogue, is an excellent catalyst for hydroboration of imines, showing higher reactivity compared to other Lewis acidic boranes (Yin, Soltani, Melen, & Oestreich, 2017).
Chemical Protection and Deprotection
- Protective Groups for Diols : 2,6-Bis(trifluoromethyl)phenyl boronic acid serves as a recoverable and reusable protective agent for diols in organic transformations, with mild deprotection conditions (Shimada et al., 2018).
Biomedical Applications
Recognition of Cell-Surface Glycoconjugates : ortho-Hydroxymethyl phenylboronic acid, a structurally related compound, demonstrates potential in recognizing cell-surface glycoconjugates, which is significant in biomedical applications (Dowlut & Hall, 2006).
Boronic Acid Polymers in Medicine : Boronic acid-containing polymers have applications in HIV, obesity, diabetes, and cancer treatment. These polymers are unique due to their reactivity, solubility, and responsive nature (Cambre & Sumerlin, 2011).
Sensor Technology
Fluorescent Chemosensors : Boronic acids, including phenylboronic acid derivatives, have been used in developing fluorescent sensors for detecting carbohydrates and bioactive substances, which is crucial in disease diagnosis and prevention (Huang et al., 2012).
Saccharide Recognition : Phenyl boronic acids, closely related to the compound , are integral in saccharide recognition, having applications in diabetic monitoring and other industrial contexts (James & Shinkai, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
[2-methyl-6-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c1-5-3-2-4-6(8(10,11)12)7(5)9(13)14/h2-4,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUVIOMQOXAQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1C(F)(F)F)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

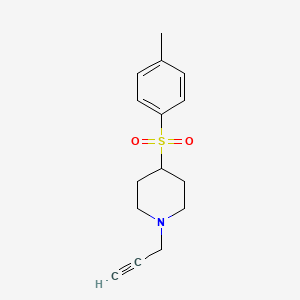
![Tert-butyl N-[(2R,3R)-2-methyl-1-[2-[methyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]carbamate](/img/structure/B2832997.png)
![2-(4-fluorophenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2833003.png)
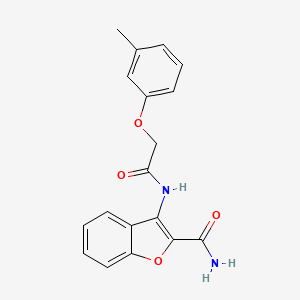

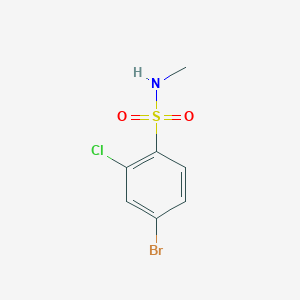

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2833009.png)
![7-Fluoro-2-methyl-3-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2833013.png)
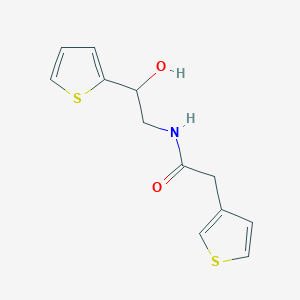
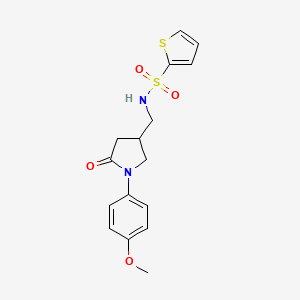
![N-[3-(diethylamino)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2833016.png)
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide](/img/structure/B2833018.png)
